Naphthalenediimide

説明

Naphthalenediimides (NDIs) are an increasingly interesting class of molecules due to their electronic properties, large electron deficient aromatic cores, and tendency to self-assemble into functional structures . They possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Synthesis Analysis

NDI derivatives have been synthesized via a facile synthesis process . A series of novel transition metal coordination networks (CNs) were constructed from N, N′-bis (carboxymethyl)-1,4,5,8-naphthalenediimide (H2CMNDI) and the corresponding metal salts .

Molecular Structure Analysis

NDIs have large electron deficient aromatic cores . Two naphthalene diimide-based (NDI-based) complexes were successfully prepared under solvothermal conditions .

Chemical Reactions Analysis

NDIs are among the most studied and popular organic semiconductors showing n-type conductivity . They have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine and as non-fullerene accepters in solar cells .

Physical And Chemical Properties Analysis

Almost all NDIs possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability . They are sensitive to ultraviolet light, and their color can be changed with a change in the radiation time or intensity .

科学的研究の応用

Supramolecular Chemistry

Naphthalenediimide has been extensively used in the field of supramolecular chemistry . The construction of naphthalene diimide (NDI)-based cages has attracted increasing attention due to their unique photo- and electrochemical properties . These materials have widespread applications in catalysis, chemical separation, and sensing .

Sensing

NDI-based cages have found significant applications in sensing . The unique properties of these materials make them suitable for the development of advanced sensing devices .

Molecular Switching Devices

Naphthalenediimide is used in the creation of molecular switching devices , such as catenanes and rotaxanes . These host-guest complexes have potential real-world uses across a wide variety of applications .

Ion-Channels

In the field of biochemistry, naphthalenediimide has been used to create ion-channels . These channels play a crucial role in various biological processes .

Catalysis

NDI-based materials have found applications in catalysis . Their unique properties make them suitable for use in various catalytic processes .

Medicine

Naphthalenediimide has potential applications in medicine . Its unique properties make it a promising candidate for the development of new therapeutic agents .

Solar Cells

Naphthalenediimide is used as non-fullerene acceptors in solar cells . Its unique properties make it a promising material for the development of efficient and cost-effective solar cells .

Singlet Fission

A highly contorted push–pull naphthalenediimide dimer has shown evidence of intramolecular singlet exciton fission . This process, by which two molecular triplet excitons are generated subsequent to the absorption of one photon, has potential applications in the field of photovoltaics .

作用機序

Target of Action

Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .

Mode of Action

NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .

Biochemical Pathways

The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .

Result of Action

The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .

Action Environment

NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .

将来の方向性

NDIs have potential for applications in organic electronics, photovoltaic devices, and flexible displays . They also show promise in the field of supramolecular assemblies and mechanoluminescent properties . The dynamic structural transformation of the [Zn2(bdc)2(dpNDI)]n metal-organic framework enhances the interactions with aryl-guests giving rise to potential multi-functional sensors .

特性

IUPAC Name |

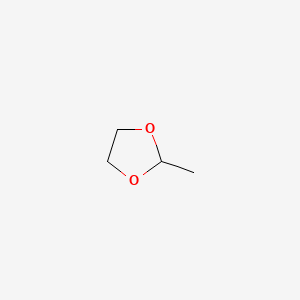

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJFXFRNEJHDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81254-00-4 (di-hydrobromide) | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80176838 | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalenediimide | |

CAS RN |

22291-04-9 | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)

![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)